molecular formula C9H16Cl2N4O2 B2602030 2-(4-Methyl-1,2,4-triazol-3-yl)piperidine-3-carboxylic acid;dihydrochloride CAS No. 2413899-98-4

2-(4-Methyl-1,2,4-triazol-3-yl)piperidine-3-carboxylic acid;dihydrochloride

Cat. No.: B2602030
CAS No.: 2413899-98-4
M. Wt: 283.15
InChI Key: KZSXCXJVMRRMQG-UHFFFAOYSA-N
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Description

2-(4-Methyl-1,2,4-triazol-3-yl)piperidine-3-carboxylic acid dihydrochloride is a heterocyclic compound featuring a piperidine ring substituted with a 4-methyl-1,2,4-triazole moiety at position 2 and a carboxylic acid group at position 2. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and agrochemical applications. This compound’s structural uniqueness lies in the synergistic combination of the hydrogen-bonding carboxylic acid group, the lipophilic triazole ring, and the basic piperidine nitrogen, which collectively influence its physicochemical and biological properties .

Properties

IUPAC Name

2-(4-methyl-1,2,4-triazol-3-yl)piperidine-3-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2.2ClH/c1-13-5-11-12-8(13)7-6(9(14)15)3-2-4-10-7;;/h5-7,10H,2-4H2,1H3,(H,14,15);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVGADWNTLNUINC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1C2C(CCCN2)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-1,2,4-triazol-3-yl)piperidine-3-carboxylic acid;dihydrochloride typically involves the formation of the triazole ring followed by the introduction of the piperidine and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-methyl-1,2,4-triazole with piperidine derivatives in the presence of a suitable catalyst can yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely. The dihydrochloride salt form is typically obtained by treating the free base with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-1,2,4-triazol-3-yl)piperidine-3-carboxylic acid;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 2-(4-Methyl-1,2,4-triazol-3-yl)piperidine derivatives exhibit promising antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains, suggesting potential as a lead compound for developing new antibiotics .

Anticancer Properties

Recent patents highlight the compound's role as an inhibitor of specific cancer-related targets. For instance, derivatives of this compound are being investigated for their ability to inhibit QPCTL (glutamyl-prolyl-tRNA synthetase) and QPCT (glutaminyl-prolyl-tRNA synthetase), which are implicated in cancer progression . The mechanism of action involves disrupting cancer cell proliferation pathways.

Neuropharmacological Effects

The presence of the piperidine structure suggests potential applications in neuropharmacology. Compounds with similar structures have been explored for their effects on neurotransmitter systems, which could lead to developments in treating neurological disorders .

Synthesis Methodologies

The synthesis of 2-(4-Methyl-1,2,4-triazol-3-yl)piperidine-3-carboxylic acid; dihydrochloride typically involves multi-step reactions starting from readily available piperidine derivatives. The following general synthetic pathway has been reported:

  • Formation of Triazole Ring : Starting from a suitable hydrazine derivative and an appropriate carbonyl compound.
  • Piperidine Substitution : The triazole is then reacted with piperidine under acidic conditions to facilitate the formation of the desired piperidine-triazole hybrid.
  • Carboxylic Acid Introduction : The carboxylic acid functionality is introduced via carboxylation reactions or by hydrolysis of an ester precursor.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of various derivatives of this compound against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting their potential as new therapeutic agents .

Case Study 2: Cancer Treatment Exploration

In a recent patent application, researchers synthesized several analogs of 2-(4-Methyl-1,2,4-triazol-3-yl)piperidine-3-carboxylic acid and tested them against cancer cell lines. The results showed that specific modifications to the triazole ring enhanced inhibitory activity against QPCTL, suggesting a structure-activity relationship that could guide future drug design efforts .

Mechanism of Action

The mechanism of action of 2-(4-Methyl-1,2,4-triazol-3-yl)piperidine-3-carboxylic acid;dihydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Key Observations :

  • The carboxylic acid group in the target compound significantly improves water solubility compared to non-carboxylic analogs like those in .
  • Ethyl substituents (e.g., ) increase logP values by ~0.5 compared to methyl groups, affecting membrane permeability.
  • Thioether-containing analogs (e.g., ) exhibit higher metabolic stability due to reduced oxidative degradation.

Physicochemical Properties

Solubility and Ionization

  • The dihydrochloride salt form in the target compound ensures aqueous solubility >50 mg/mL, critical for formulation .
  • Analog 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride hydrate has a predicted density of 1.29 g/cm³ and pKa ~9.84, indicating moderate basicity .
  • The carboxylic acid group (pKa ~4.5–5.0) introduces pH-dependent solubility, enabling targeted release in acidic environments (e.g., gastrointestinal tract) .

Lipophilicity

  • Calculated ALogP values for methyl-substituted triazoles (e.g., target compound) range from 1.0–1.5, whereas ethyl analogs (e.g., ) reach ~1.5–2.0 .
  • The thioether group in further increases logP by ~0.3 units compared to non-sulfur analogs.

Binding Affinity and Selectivity

  • Molecular docking studies suggest the carboxylic acid group in the target compound forms strong hydrogen bonds with polar residues (e.g., Asp/Glu) in enzyme active sites, enhancing binding affinity .
  • Analog 3-(4-ethyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride shows reduced binding energy (ΔG = -5.75 kcal/mol) compared to the target compound (estimated ΔG = -7.0 kcal/mol) due to weaker polar interactions .

Pharmacokinetics

  • The target compound’s carboxylic acid facilitates renal excretion, reducing half-life (~2–4 hours) compared to non-acid analogs (e.g., , t₁/₂ ~6–8 hours) .
  • Ethyl-substituted analogs (e.g., ) show prolonged tissue retention due to higher logP, increasing toxicity risks .

Biological Activity

2-(4-Methyl-1,2,4-triazol-3-yl)piperidine-3-carboxylic acid; dihydrochloride is a compound of interest in pharmaceutical and biochemical research due to its unique structural features and potential biological activities. This article examines its biological activity, including antimicrobial, antifungal, and enzyme inhibition properties, supported by relevant case studies and research findings.

The compound has the following chemical properties:

PropertyValue
CAS Number 2413899-98-4
Molecular Formula C8H15ClN4
Molecular Weight 202.68 g/mol
IUPAC Name 2-(4-methyl-1,2,4-triazol-3-yl)piperidine; hydrochloride
Melting Point Not specified

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to inhibit the activity of certain enzymes by binding to their active sites, which disrupts normal enzymatic functions. This mechanism is crucial for its potential therapeutic applications.

Antimicrobial Activity

Research has shown that 2-(4-Methyl-1,2,4-triazol-3-yl)piperidine dihydrochloride exhibits significant antimicrobial properties. A study evaluating various triazole derivatives found that compounds similar to this one demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) ranging from 8 to 16 µg/mL .

Antifungal Activity

The compound's antifungal properties have been highlighted in multiple studies. Triazole-based compounds are known for their efficacy against fungal infections due to their lower toxicity compared to imidazole derivatives. The triazole ring structure allows for selective inhibition of fungal cytochrome P450 enzymes, which are crucial for fungal sterol biosynthesis .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it may inhibit enzymes involved in metabolic pathways related to various diseases. The binding affinity and specificity of the compound towards these enzymes can be quantified using molecular docking studies and enzyme kinetics assays .

Study on Antimicrobial Efficacy

In a comparative study involving several triazole derivatives, the compound was assessed for its antimicrobial efficacy against a panel of pathogens. The results indicated that it exhibited comparable activity to established antibiotics, positioning it as a candidate for further development in antimicrobial therapy .

Research on Antifungal Properties

A detailed investigation into the antifungal properties of this compound revealed that it effectively inhibited the growth of Candida albicans, with IC50 values indicating strong antifungal activity. This positions it as a potential treatment option for fungal infections resistant to conventional therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-(4-Methyl-1,2,4-triazol-3-yl)piperidine-3-carboxylic acid dihydrochloride?

  • Methodological Answer : The compound can be synthesized via multi-step reactions, including hydrolysis of ester precursors under acidic conditions. For example, methyl ester derivatives of piperidine-carboxylic acids are hydrolyzed using hydrochloric acid (36.5% w/w) in water at 93–96°C for 17 hours, followed by pH adjustment to 6.5 with NaOH to precipitate intermediates. Purification involves solvent extraction (e.g., isopropanol/dichloromethane) and recrystallization from ethanol/ethyl acetate . Catalytic steps using palladium acetate and tert-butyl XPhos under inert atmospheres may also be required for intermediate coupling reactions .

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer : Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : Analyze proton (¹H) and carbon (¹³C) spectra to verify piperidine and triazole ring integration.
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) with reverse-phase columns (C18) and UV detection at 254 nm.
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., expected [M+H]⁺ for C₉H₁₅Cl₂N₃O₂) .
  • X-ray Crystallography : For absolute configuration determination if chirality is present .

Q. What are the key stability considerations for this compound under laboratory storage conditions?

  • Methodological Answer : Stability studies should include:

  • Thermal Stability : Store at –20°C in airtight containers to prevent decomposition.
  • pH Sensitivity : Test solubility and degradation in buffers (pH 1–12) via HPLC to identify optimal storage conditions .
  • Light Exposure : Conduct accelerated degradation studies under UV/visible light to assess photolytic stability .

Advanced Research Questions

Q. How can conflicting data on reaction yields during dihydrochloride salt formation be resolved?

  • Methodological Answer :

  • Parameter Optimization : Systematically vary reaction temperature (e.g., 80–100°C), HCl concentration (20–40% w/w), and stoichiometry.
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and salt precipitation kinetics .
  • Design of Experiments (DoE) : Apply factorial designs to identify critical variables (e.g., solvent polarity, agitation rate) impacting yield .

Q. What computational tools predict the reactivity of the triazole-piperidine core in novel synthetic routes?

  • Methodological Answer :

  • Quantum Chemical Calculations : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) can optimize transition states for triazole ring functionalization.
  • Reaction Path Search Software : Tools like GRRM or AFIR map potential energy surfaces to identify low-barrier pathways for regioselective substitutions .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., aqueous vs. organic media) .

Q. How does the dihydrochloride salt form influence pharmacological activity compared to the free base?

  • Methodological Answer :

  • Solubility Studies : Compare equilibrium solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) using shake-flask methods.
  • Bioavailability Assays : Perform in vitro permeability assays (e.g., Caco-2 cell monolayers) to evaluate salt-enhanced absorption .
  • Salt Disproportionation Tests : Monitor pH-dependent conversion to free base in physiological conditions .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data across studies?

  • Methodological Answer :

  • Purity Verification : Re-analyze samples using DSC (Differential Scanning Calorimetry) for melting point accuracy.
  • Interlaboratory Validation : Cross-validate NMR and HPLC data with independent labs to rule out instrumentation bias .
  • Crystallographic Alignment : Compare experimental X-ray data with Cambridge Structural Database entries to resolve stereochemical ambiguities .

Comparative Studies

Q. What distinguishes this compound’s reactivity from structurally similar piperidine-triazole derivatives?

  • Methodological Answer :

  • Electrophilic Substitution : Compare reaction rates with electrophiles (e.g., nitration, sulfonation) to assess electronic effects of the 4-methyltriazole group .
  • Acid-Base Behavior : Titrate with HCl/NaOH to measure pKa differences caused by the carboxylic acid group .
  • Metal Coordination Studies : Use UV-Vis and EPR to evaluate chelation properties with transition metals (e.g., Cu²⁺, Fe³⁺) .

Experimental Design

Q. What strategies minimize byproduct formation during large-scale synthesis?

  • Methodological Answer :

  • Flow Chemistry : Implement continuous flow reactors to enhance mixing and heat transfer, reducing side reactions .
  • Catalyst Screening : Test Pd/C, Ni, or enzyme catalysts for selective deprotection steps .
  • In-Line Analytics : Use PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring of intermediate conversions .

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